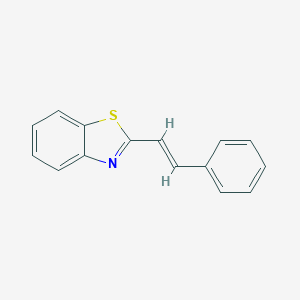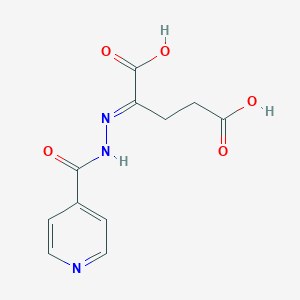![molecular formula C14H23NO4S B224341 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, also known as BPS, is a sulfonamide compound that has gained significant attention in scientific research due to its various applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
作用机制
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the reaction of the sulfonamide group with hydrogen peroxide, leading to the formation of a sulfonamide radical. This radical can then react with a fluorescent probe, leading to a change in fluorescence intensity that can be detected. The reaction between 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide and hydrogen peroxide is selective, making it a valuable tool for detecting hydrogen peroxide in cells.
Biochemical and Physiological Effects
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide in lab experiments is its selectivity for hydrogen peroxide. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is its potential toxicity to cells. While 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to be relatively non-toxic, it can still have adverse effects on cell viability at high concentrations.
未来方向
There are several future directions for research involving 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. One area of interest is the development of new fluorescent probes based on the 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide structure. These probes could be designed to detect other reactive species in cells, such as superoxide or nitric oxide.
Another area of interest is the development of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide-based drugs for the treatment of oxidative stress-related diseases. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have antioxidant properties, making it a potential candidate for drug development.
Conclusion
In conclusion, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, or 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, is a valuable tool in scientific research due to its various applications. Its selectivity for hydrogen peroxide makes it a valuable tool for studying oxidative stress and related diseases. While there are limitations to its use, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has significant potential for future research and drug development.
合成方法
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves a series of chemical reactions that start with the reaction between 4-bromo-1-butanol and sodium hydride to form 4-butoxy-1-butanol. The 4-butoxy-1-butanol is then reacted with 1-chloromethyl-3,5-dinitrobenzene to form 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine. The final step involves the reaction of 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine with sodium sulfite to form 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide.
科学研究应用
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various scientific research applications. One of the primary applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to selectively detect hydrogen peroxide, a type of ROS, in live cells. This makes it a valuable tool for studying oxidative stress and related diseases.
Another application of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is in the study of protein-protein interactions. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide can be used to label proteins with a sulfonamide group, which can then be used to study protein-protein interactions using fluorescence resonance energy transfer (FRET) or other techniques.
属性
产品名称 |
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.4 g/mol |
IUPAC 名称 |
4-butoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-3-5-10-19-13-6-8-14(9-7-13)20(17,18)15-12(4-2)11-16/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
InChI 键 |
JXSANGSDUOVXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
规范 SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



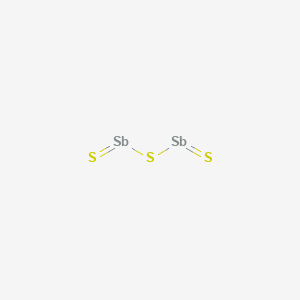
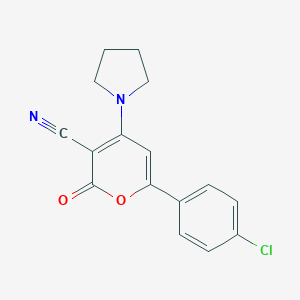
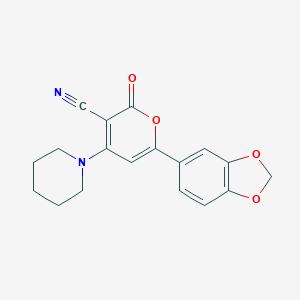
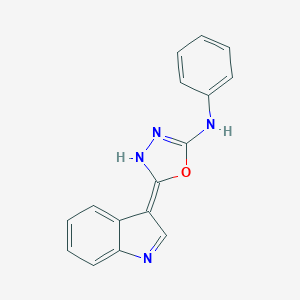



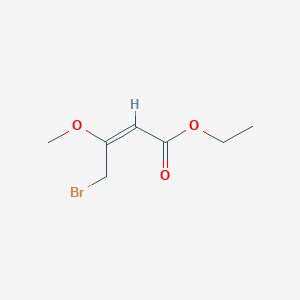
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
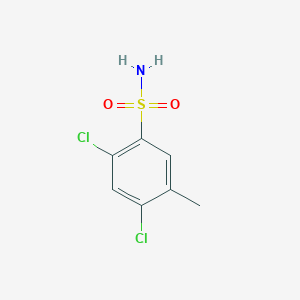

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
